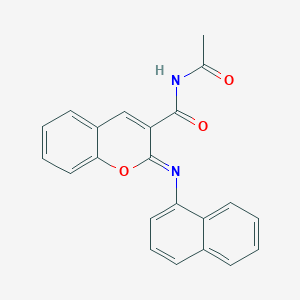

![molecular formula C14H17NO2S B2954891 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-methoxy-2-methylphenyl)methanone CAS No. 2034208-80-3](/img/structure/B2954891.png)

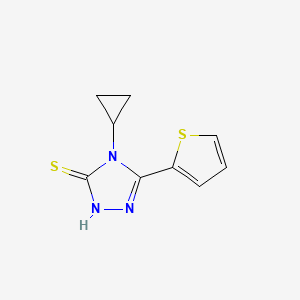

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-methoxy-2-methylphenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-methoxy-2-methylphenyl)methanone” is a complex chemical compound. It is offered by Benchchem for research purposes. This compound is related to the family of tropane alkaloids, which are known for their wide array of interesting biological activities .

Synthesis Analysis

The synthesis of such compounds often involves the construction of a bicyclic scaffold . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the bicyclic architecture .Wissenschaftliche Forschungsanwendungen

Stereoselective Synthesis and Bicyclic β-Lactams

- Research on bicyclic β-lactams, closely related to the chemical structure , has shown significant developments in stereoselective synthesis. A study by Mollet et al. (2012) demonstrated the synthesis of bicyclic tetrahydrofuran-fused β-lactams, highlighting the potential of these compounds in drug design due to their structural uniqueness (Mollet, D’hooghe, & Kimpe, 2012).

Chemical Transformations and Ring Closure

- The work of Longobardi et al. (2015) explored arene hydrogenation/transannulation of para-methoxyanilines, leading to the formation of 7-azabicyclo[2.2.1]heptane derivatives. This demonstrates the potential for chemical transformations in similar bicyclic structures (Longobardi, Mahdi, & Stephan, 2015).

Asymmetric Homogeneous Hydrogenation

- Research by Brown et al. (1981) on asymmetric homogeneous hydrogenation involving rhodium diphosphine precursors provides insights into the complex chemical interactions that could be relevant to similar bicyclic compounds. These reactions are crucial in understanding the behavior of complex bicyclic structures in various solvents (Brown et al., 1981).

Synthesis and Characterization of Cephem Derivatives

- Blau et al. (2008) reported the synthesis and total NMR characterization of a new cephalosporin derivative, which is structurally similar to the compound of interest. This research is crucial for understanding the synthesis pathways and characterization techniques applicable to similar bicyclic compounds (Blau et al., 2008).

Novel Synthesis Approaches

- Research by Krow et al. (2004) on stereoselective syntheses of novel 2-azabicyclo[2.1.1]hexanes provides insights into the synthetic pathways that can be applied to similar bicyclic structures, demonstrating the versatility and potential of these compounds in various applications (Krow et al., 2004).

Schiff Base Derivatives

- Al-Masoudi et al. (2015) explored the synthesis and characterization of a novel Schiff base derived from amoxicillin, illustrating the potential of bicyclic compounds in the development of new pharmacological agents (Al-Masoudi, Mohammad, & Amin Hama, 2015).

Eigenschaften

IUPAC Name |

(4-methoxy-2-methylphenyl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2S/c1-9-5-11(17-2)3-4-13(9)14(16)15-7-12-6-10(15)8-18-12/h3-5,10,12H,6-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAWLLEPXKFQMKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C(=O)N2CC3CC2CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-[(3,5-dimethoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2954812.png)

![[(2,5-Dimethylphenyl)sulfonyl]acetonitrile](/img/structure/B2954815.png)

![5-bromo-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-furancarboxamide](/img/structure/B2954816.png)

![5-morpholino-1H-pyrrolo[3,2-b]pyridin-6-amine](/img/structure/B2954825.png)

![3-(4-methoxyphenyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2954826.png)